molecular formula C15H21N3O2 B11819130 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde

Katalognummer: B11819130
Molekulargewicht: 275.35 g/mol
InChI-Schlüssel: MOUKFYNMLLDMRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde is a pyridine derivative with the molecular formula C15H21N3O2 and a molecular weight of 275.35 g/mol . This compound is known for its unique structural features, which include a pyrrolidine ring and a morpholine-substituted pyridine ring. It is used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including amination, cyclization, and oxidation to form the desired compound . The reaction conditions often require specific oxidants and additives to achieve high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene and Bidepharm provide this compound with a standard purity of 97%, and they offer quality control reports such as NMR, HPLC, and GC to verify the compound’s integrity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As a versatile building block in organic synthesis, it is used to create more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: The compound can be explored for potential therapeutic applications, including drug development.

    Industry: It is used in the production of fine chemicals, dyes, and pigments

Wirkmechanismus

The mechanism of action of 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde include other pyridine derivatives and morpholine-substituted compounds. Examples include:

  • 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylic acid
  • 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-ol

Uniqueness

What sets this compound apart from similar compounds is its specific combination of structural features, which confer unique reactivity and functional properties. This makes it particularly valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C15H21N3O2

Molekulargewicht

275.35 g/mol

IUPAC-Name

2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C15H21N3O2/c1-12-13(14-3-2-6-18(14)11-19)4-5-15(16-12)17-7-9-20-10-8-17/h4-5,11,14H,2-3,6-10H2,1H3

InChI-Schlüssel

MOUKFYNMLLDMRK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)N2CCOCC2)C3CCCN3C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.